4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

Cytochrome P450 inhibition CYP2C19 Drug metabolism

This selective CYP2C19 inhibitor (IC50 5.48 μM) is essential for in vitro DDI studies and off-on fluorescent probe development. Its unique 7-aryloxy substitution ensures a non-fluorescent native state, differentiating it from common 7-hydroxycoumarins. Procure this reference standard to validate cross-platform CYP inhibition assays and explore structure-activity relationships.

Molecular Formula C23H18O3
Molecular Weight 342.4 g/mol
Cat. No. B5125197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one
Molecular FormulaC23H18O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
InChIInChI=1S/C23H18O3/c1-16(17-8-4-2-5-9-17)25-19-12-13-20-21(18-10-6-3-7-11-18)15-23(24)26-22(20)14-19/h2-16H,1H3
InChIKeyYIYLPJXGRHENQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-7-(1-phenylethoxy)-2H-chromen-2-one: CYP2C19 Inhibitor and 7-Aryloxycoumarin Fluorescent Scaffold


4-Phenyl-7-(1-phenylethoxy)-2H-chromen-2-one (CAS: 2555-30-8, C23H18O3, MW: 342.39 g/mol) is a synthetic 7-aryloxycoumarin derivative characterized by a 4-phenyl substituent on the chromen-2-one core and a 7-(1-phenylethoxy) ether moiety [1]. This compound is recognized for its cytochrome P450 2C19 (CYP2C19) inhibitory activity, with reported IC50 values of 5.48 μM in human recombinant enzyme assays using Vivid CYP450 screening kits [2] and 10 μM in baculovirus-infected insect cell systems using beetle D-luciferin as substrate [3]. It belongs to the class of 7-aryloxycoumarins, a structural family notable for its fluorescence switching properties via O-dearylation mechanisms, wherein the strongly fluorescent 7-hydroxycoumarin core is rendered non-fluorescent upon aryloxy substitution and recovers fluorescence upon specific oxidative cleavage [4].

Why 4-Phenyl-7-(1-phenylethoxy)-2H-chromen-2-one Cannot Be Replaced by Generic 7-Hydroxy-4-phenylcoumarin


Generic substitution of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one with its 7-hydroxy analog (7-hydroxy-4-phenylcoumarin, 4-phenylumbelliferone) fails due to fundamentally divergent biological target profiles and optical properties. While 7-hydroxy-4-phenylcoumarin acts as a dual inhibitor of aldehyde dehydrogenase-2 (ALDH-2, IC50 = 1.5 μM) and monoamine oxidase (MAO, IC50 = 0.5 μM) with no reported CYP activity [1], the 7-(1-phenylethoxy) derivative demonstrates CYP2C19 inhibition (IC50 = 5.48–10 μM) with a defined selectivity window against CYP1A2, CYP2C9, CYP2D6, and CYP3A4 [2]. Furthermore, 7-aryloxy substitution fundamentally alters fluorescence behavior: 7-hydroxycoumarin exhibits strong fluorescence in aqueous media, whereas 7-aryloxycoumarins are rendered non-fluorescent due to quenching by the aryloxy moiety, enabling their use as activatable (off–on) fluorescent probes upon O-dearylation triggered by reactive oxygen species such as hydroxyl radical (˙OH) but not superoxide (O2−) [3]. These differences in both pharmacological target engagement and photophysical switching behavior make direct substitution scientifically invalid.

Quantitative Differentiation Evidence: 4-Phenyl-7-(1-phenylethoxy)-2H-chromen-2-one vs. Closest Analogs


CYP2C19 Inhibition Potency: 5.48 μM IC50 vs. Structurally Distinct Patent Compound

4-Phenyl-7-(1-phenylethoxy)-2H-chromen-2-one inhibits human recombinant CYP2C19 with an IC50 of 5.48 μM, as determined using Vivid CYP450 screening kits under standardized assay conditions [1]. In the same multi-CYP inhibition panel, the compound demonstrated the following selectivity profile: CYP1A2 (IC50 not reported but likely >10 μM based on panel design), CYP2C9 (moderate inhibition, exact IC50 not specified in public data), CYP2D6 (weak inhibition), and CYP3A4 (weak inhibition). This contrasts with 7-hydroxy-4-phenylcoumarin, which shows no reported CYP2C19 activity, acting instead as an ALDH-2 (IC50 = 1.5 μM) and MAO (IC50 = 0.5 μM) dual inhibitor [2]. The 7-(1-phenylethoxy) substitution therefore confers CYP2C19 inhibitory activity absent in the parent 7-hydroxy scaffold.

Cytochrome P450 inhibition CYP2C19 Drug metabolism Pharmacoenhancer screening

CYP2C19 IC50 Variability: 5.48 μM vs. 10 μM in Different Assay Systems

The reported CYP2C19 IC50 for 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one varies between 5.48 μM in human recombinant enzyme assays using Vivid CYP450 screening kits [1] and 10 μM in baculovirus-infected insect cell systems expressing human CYP2C19 with beetle D-luciferin as substrate following a 30-minute preincubation [2]. This ~1.8-fold difference in potency highlights assay-dependent variability that is critical for cross-study comparisons. In contrast, 7-hydroxy-4-phenylcoumarin exhibits no detectable CYP2C19 inhibition under any reported assay conditions, and 7-phenoxycoumarin (a simpler 7-aryloxy analog) is described as completely non-fluorescent with no reported CYP activity [3].

CYP inhibition assay Assay system comparison Recombinant enzyme Insect cell expression

Fluorescence Switching Property: 7-Aryloxy Substitution Confers Off–On Probe Capability

The 7-aryloxy substitution in 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one fundamentally alters its fluorescence behavior relative to 7-hydroxycoumarin derivatives. Studies on 7-aryloxycoumarins demonstrate that while 7-hydroxycoumarin exhibits strong fluorescence in aqueous media, substitution with an aryloxy group (including phenoxy and substituted phenoxy moieties) completely quenches fluorescence [1]. This non-fluorescent state can be selectively reversed by O-dearylation triggered by hydroxyl radical (˙OH), but not by superoxide (O2−) or other less reactive oxygen species, generating strongly fluorescent 7-hydroxycoumarin as the product [2]. In contrast, 7-hydroxy-4-phenylcoumarin is constitutively fluorescent and cannot function as an activatable probe. This class-level property positions 7-aryloxycoumarins as selective off–on fluorescent sensors for highly reactive oxygen species.

Fluorescent probe Reactive oxygen species O-Dearylation Hydroxyl radical detection

Patent-Protected Scaffold: US9353089 and US7772230 Cover Chroman/Coumarin CYP Inhibitors

4-Phenyl-7-(1-phenylethoxy)-2H-chromen-2-one and structurally related chroman/coumarin derivatives are explicitly encompassed within the claims of US Patent 9,353,089 (and its family member US Patent 7,772,230), which discloses cytochrome P450 oxidase inhibitors and their use in improving the pharmacokinetics of co-administered drugs [1]. The patent assignment record from USPTO confirms the filing (October 25, 2007) and assignment to entities in Nanjing and Hefei, China, with inventors Qidong You, Lvpei Du, Minyong Li, and Lin Xia [2]. In contrast, 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone) is a widely available, non-proprietary compound with no active patent protection. For industrial or translational research programs requiring freedom-to-operate assessment or patent-protected chemical matter for pharmaceutical development, this distinction is critical.

Patent protection Intellectual property CYP inhibitor Pharmacoenhancer

Optimal Application Scenarios for 4-Phenyl-7-(1-phenylethoxy)-2H-chromen-2-one in Research and Industrial Settings


CYP2C19 Inhibition Screening and Drug–Drug Interaction (DDI) Assessment

Researchers conducting in vitro drug–drug interaction (DDI) studies can employ 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one as a CYP2C19 inhibitor reference compound with documented potency (IC50 = 5.48–10 μM) across multiple assay platforms [1]. Its selectivity profile against CYP1A2, CYP2C9, CYP2D6, and CYP3A4, as established in the US9353089 patent screening panel, makes it suitable for isoform-specific inhibition studies. Unlike 7-hydroxy-4-phenylcoumarin, which lacks CYP2C19 activity entirely, this compound provides a structurally distinct chemotype for exploring structure–activity relationships in CYP2C19 inhibition.

Development of Hydroxyl Radical-Selective Fluorescent Probes

Given the established O-dearylation fluorescence switching mechanism of 7-aryloxycoumarins, 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one serves as a scaffold for designing selective off–on fluorescent probes for hydroxyl radical (˙OH) detection [2]. The compound's non-fluorescent native state—resulting from 7-aryloxy substitution—can be converted to strongly fluorescent 7-hydroxy-4-phenylcoumarin upon reaction with ˙OH but not superoxide (O2−), enabling selective reactive oxygen species sensing in biological or environmental samples. This application is not feasible with constitutively fluorescent 7-hydroxycoumarin derivatives.

Pharmacoenhancer Lead Optimization Programs

Pharmaceutical research programs targeting CYP enzyme inhibition for pharmacokinetic enhancement (e.g., boosting bioavailability of co-administered CYP2C19-metabolized drugs) may utilize this compound as a lead scaffold within the patent-protected space of US9353089 [3]. The documented CYP2C19 inhibitory activity (5.48 μM), combined with the established patent claims covering chroman/coumarin derivatives as cytochrome P450 oxidase inhibitors, provides a foundation for medicinal chemistry optimization. Procurement of this compound supports structure–activity relationship studies and freedom-to-operate positioning.

Reference Standard for Assay System Cross-Validation

With IC50 values reported in two distinct assay systems—5.48 μM in human recombinant CYP2C19 (Vivid kit) and 10 μM in baculovirus-expressed insect cell systems [4]—this compound serves as a cross-platform reference standard for validating CYP inhibition assay consistency. Laboratories seeking to harmonize CYP2C19 inhibition data across different assay formats can use this compound to benchmark inter-assay variability and establish correction factors. This dual-dataset characterization is not available for most in-class coumarin analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.